N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring, a tolyl group, and a tosyl group in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the oxazole ring with a furan-2-ylmethyl halide under basic conditions.
Introduction of the m-Tolyl Group: The m-tolyl group can be introduced through a Friedel-Crafts acylation reaction using m-tolyl chloride and a Lewis acid catalyst.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the oxazole derivative with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alcohols.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole derivatives.
Medicine: As a potential drug candidate for the treatment of diseases such as cancer and infectious diseases.
Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine would depend on its specific biological target. Generally, oxazole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the furan, tolyl, and tosyl groups may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(p-tolyl)-4-tosyloxazol-5-amine: Similar structure with a para-tolyl group instead of a meta-tolyl group.
N-(furan-2-ylmethyl)-2-(m-tolyl)-4-mesyloxazol-5-amine: Similar structure with a mesyl group instead of a tosyl group.
N-(furan-2-ylmethyl)-2-(m-tolyl)-4-tosyloxazol-5-carboxamide: Similar structure with a carboxamide group instead of an amine group.
Uniqueness
N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine is unique due to the specific combination of functional groups in its structure. The presence of the furan, tolyl, and tosyl groups may confer unique chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-8-10-19(11-9-15)29(25,26)22-21(23-14-18-7-4-12-27-18)28-20(24-22)17-6-3-5-16(2)13-17/h3-13,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBDGIISNGOTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.